molecular formula C21H41NO5 B1248004 14-Deoxomyriocin

14-Deoxomyriocin

Cat. No.: B1248004
M. Wt: 387.6 g/mol
InChI Key: IRBUWHNHRNBYPA-QRPXNZHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Deoxomyriocin is a structural analog of myriocin (ISP-1), a sphingoid base-derived fungal metabolite first isolated from Isaria sinclairii. It is characterized by the absence of a hydroxyl group at the C14 position compared to myriocin, resulting in the chemical structure (2S,3R,4R)-(E)-2-amino-3,4-dihydroxy-2-hydroxymethyleicos-6-enoic acid . This modification was engineered to explore structure-activity relationships (SAR) in immunosuppressive sphingolipid analogs. This compound exhibits potent immunosuppressive activity by inhibiting serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis . Preclinical studies highlight its efficacy in suppressing T-cell proliferation and mixed lymphocyte reactions (MLR) at nanomolar concentrations, albeit with reduced potency compared to myriocin .

Properties

Molecular Formula

C21H41NO5

Molecular Weight

387.6 g/mol

IUPAC Name

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)icos-6-enoic acid

InChI

InChI=1S/C21H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(24)19(25)21(22,17-23)20(26)27/h14-15,18-19,23-25H,2-13,16-17,22H2,1H3,(H,26,27)/b15-14+/t18-,19+,21+/m1/s1

InChI Key

IRBUWHNHRNBYPA-QRPXNZHTSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O

Canonical SMILES

CCCCCCCCCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O

Synonyms

(2S,3R,4R)-(E)-2-amino-3,4-dihydroxy-2-hydroxymethyleicos-6-enoic acid
14-deoxomyriocin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The immunosuppressive activity of 14-Deoxomyriocin is contextualized against its parent compound (myriocin) and other synthetic derivatives. Key analogs include:

Compound Structural Modification Immunosuppressive Activity (IC₅₀ in MLR) Target/Mechanism
Myriocin (ISP-1) Native hydroxyl groups at C3, C4, C14 0.2 nM SPT inhibition
This compound Deoxygenation at C14 2.5 nM SPT inhibition
2-epi-Myriocin Epimerization at C2 (2R configuration) 120 nM Reduced SPT binding
Z-14-Deoxomyriocin C6-C7 double bond in Z configuration 25 nM Altered membrane permeability
Nor-Deoxomyriocins Shortened alkyl chain (C18 vs. C20 in myriocin) 10–50 nM Suboptimal lipid interaction

Key Findings

Positional Hydroxyl Groups :

  • The C3 and C4 hydroxyl groups are critical for SPT inhibition. Removal of the C14 hydroxyl (as in this compound) reduces potency 12.5-fold compared to myriocin but retains significant activity, suggesting C14 is less critical than C3/C4 .
  • Epimerization at C2 (2-epi-myriocin) drastically weakens activity, highlighting the stereochemical necessity of the 2S configuration .

Alkyl Chain and Double Bond Geometry: The E configuration of the C6-C7 double bond in this compound optimizes membrane integration and SPT binding. The Z isomer (Z-14-Deoxomyriocin) shows 10-fold lower activity due to steric hindrance . Shortening the alkyl chain (nor-deoxomyriocins) reduces hydrophobicity, impairing cellular uptake and target engagement .

Therapeutic Potential: this compound’s reduced cytotoxicity compared to myriocin makes it a safer candidate for in vivo applications, though its lower potency limits clinical translation . Myriocin derivatives inspired the development of FTY720 (fingolimod), a clinically approved multiple sclerosis drug, underscoring the pharmacological relevance of this compound class .

Research Implications and Limitations

  • Optimal activity requires a balance of stereochemistry, chain length, and hydrophobicity .

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